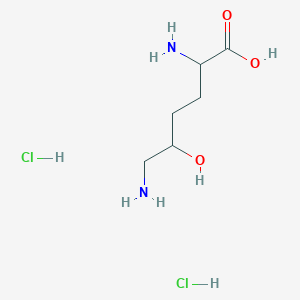

L-hydroxylysine (dihydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-hydroxylysine (dihydrochloride) is an amino acid derivative that is unique to collagen protein. It is formed by the posttranslational hydroxylation of certain lysine residues. This compound plays a crucial role in the stability and function of collagen, which is a major structural protein in connective tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-hydroxylysine (dihydrochloride) can be synthesized through the stereoselective hydroxylation of lysine. One common method involves the use of lysyl hydroxylase enzymes that catalyze the hydroxylation of lysine residues in collagen . The synthetic process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of L-hydroxylysine (dihydrochloride) often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for hydroxylation. These methods are optimized for large-scale production and involve fermentation processes followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

L-hydroxylysine (dihydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

Reduction: The compound can be reduced to form lysine.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of lysine and hydroxylysine, which can be used in further chemical synthesis or as intermediates in biochemical pathways .

Scientific Research Applications

Biochemical Significance

L-hydroxylysine is a post-translationally modified amino acid derived from lysine, primarily found in collagen. Its hydroxylation is crucial for collagen stability and function, impacting various biological processes:

- Collagen Synthesis : Hydroxylysine contributes to the cross-linking of collagen fibers, enhancing the structural integrity of connective tissues. This modification is essential for maintaining skin elasticity and wound healing .

- Protein Structure : The presence of hydroxylysine in proteins can influence their folding and stability, which is vital for proper protein function in various biological systems.

Therapeutic Applications

L-hydroxylysine dihydrochloride has been investigated for its potential therapeutic applications:

- Wound Healing : Due to its role in collagen synthesis, L-hydroxylysine has been studied for its effects on wound healing. Research indicates that supplementation may enhance healing processes by promoting collagen deposition in damaged tissues .

- Anti-inflammatory Effects : Some studies suggest that L-hydroxylysine may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation .

- Antioxidant Activity : There is emerging evidence that L-hydroxylysine may act as an antioxidant, helping to mitigate oxidative stress in cells .

Industrial Applications

The industrial applications of L-hydroxylysine dihydrochloride are diverse:

- Pharmaceuticals : It is utilized in the formulation of drugs aimed at improving skin health and treating connective tissue disorders. Its role in collagen synthesis makes it a valuable ingredient in dermatological products.

- Nutritional Supplements : Given its importance in collagen formation, L-hydroxylysine is included in dietary supplements aimed at improving joint health and skin elasticity .

- Biotechnology : In biotechnology, L-hydroxylysine serves as a substrate for enzyme assays and studies involving protein modifications. It helps researchers understand the enzymatic pathways involved in amino acid modifications .

Enzymatic Characterization

A study characterized the enzyme acetyl-CoA:L-lysine N6-acetyltransferase using L-hydroxylysine as a substrate. This research provided insights into lysine catabolism pathways in Saccharomyces cerevisiae, highlighting the importance of hydroxylysine in metabolic studies .

Hydroxylation Processes

Research identified six hydroxylases capable of converting L-lysine into hydroxylysines through biocatalytic processes. These findings have significant implications for industrial applications where hydroxylysines are desired products .

Collagen-Based Therapies

Clinical trials have explored the use of hydroxylysine-rich formulations for enhancing wound healing outcomes. Results indicated improved healing rates and reduced scar formation when patients received treatments containing L-hydroxylysine .

Table 1: Comparison of Hydroxylysines

| Hydroxylysine Type | Source | Conversion Efficiency | Industrial Application |

|---|---|---|---|

| 3-Hydroxylysine | E. coli | 89% (batch scale) | Biopharmaceuticals |

| 4-Hydroxylysine | Recombinant enzymes | High yield | Nutraceuticals |

| 5-Hydroxylysine | Natural sources | Moderate yield | Cosmetic formulations |

Table 2: Therapeutic Effects of L-Hydroxylysine

| Effect | Mechanism | Evidence Level |

|---|---|---|

| Wound Healing | Promotes collagen synthesis | Strong |

| Anti-inflammatory | Reduces cytokine production | Moderate |

| Antioxidant Activity | Scavenges free radicals | Emerging |

Mechanism of Action

L-hydroxylysine (dihydrochloride) exerts its effects primarily through its role in collagen stability. The hydroxylation of lysine residues enhances the cross-linking of collagen fibers, which increases the tensile strength and stability of connective tissues. This process involves specific molecular targets, including lysyl hydroxylase enzymes and collagen substrates .

Comparison with Similar Compounds

Similar Compounds

Lysine: The parent amino acid from which L-hydroxylysine is derived.

Hydroxyproline: Another hydroxylated amino acid found in collagen.

DL-5-Hydroxylysine: A racemic mixture of D- and L-enantiomers of hydroxylysine

Uniqueness

L-hydroxylysine (dihydrochloride) is unique due to its specific role in collagen stability and its formation through posttranslational hydroxylation. Unlike other similar compounds, it is exclusively found in collagen and plays a critical role in the structural integrity of connective tissues .

Biological Activity

L-hydroxylysine (dihydrochloride), a hydroxylated form of the amino acid lysine, plays a significant role in various biological processes, particularly in the context of collagen synthesis and post-translational modifications. This article explores the biological activity, mechanisms of action, and relevant research findings related to L-hydroxylysine.

L-hydroxylysine is formed from lysine through the action of lysyl hydroxylase, an enzyme that catalyzes the hydroxylation of lysine residues in proteins. This modification is crucial for the stability and function of collagen, a major structural protein in connective tissues.

L-hydroxylysine is primarily involved in:

- Collagen Stability : Hydroxylation enhances the thermal stability and mechanical properties of collagen fibers, facilitating cross-linking between collagen molecules.

- Post-Translational Modifications : Hydroxylysine serves as a site for further modifications, such as glycosylation, which can influence protein folding and stability .

- Cell Signaling : The presence of hydroxylysine in proteins can affect cellular signaling pathways related to growth and repair processes .

3. Biological Functions

The biological functions of L-hydroxylysine include:

- Collagen Formation : It is integral to the formation of collagen fibrils, impacting skin elasticity and integrity.

- Wound Healing : Enhanced collagen synthesis contributes to improved wound healing processes.

- Muscle Repair : Hydroxylysine may play a role in muscle repair and regeneration due to its presence in collagen-rich tissues .

4.1 Enzymatic Activity

Research has identified several lysyl hydroxylases that convert lysine to hydroxylysine. For instance, studies have shown that specific enzymes from Escherichia coli can efficiently catalyze this reaction under optimized conditions, producing significant yields of hydroxylysines .

4.2 Case Studies

A notable case study involved recombinant monoclonal antibodies produced in Chinese hamster ovary (CHO) cells, where post-translational hydroxylation at specific consensus sequences was confirmed. This modification was found to occur predominantly at lysines within the sequence Xaa-Lys-Gly, indicating the specificity of lysyl hydroxylase activity .

4.3 Toxicological Studies

A 13-week oral toxicity study on L-lysine hydrochloride (a related compound) highlighted potential histopathological changes in animal models, suggesting that while L-hydroxylysine is generally safe, its effects need careful evaluation in different contexts .

5. Data Tables

The following table summarizes key findings from various studies on L-hydroxylysine:

6. Conclusion

L-hydroxylysine (dihydrochloride) plays a critical role in biological systems, particularly concerning collagen synthesis and structural integrity. Its enzymatic conversion from lysine and subsequent modifications are essential for various physiological functions. Ongoing research continues to uncover its potential applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying L-hydroxylysine dihydrochloride in laboratory settings?

L-hydroxylysine dihydrochloride can be synthesized via hydroxylation of lysine derivatives, followed by hydrochlorination. Key steps include:

- Esterification : Convert lysine to its methyl ester (e.g., using methanol/HCl) to enhance solubility .

- Hydroxylation : Use enzymatic or chemical methods (e.g., Fe²⁺/α-ketoglutarate-dependent dioxygenases) to introduce the hydroxyl group at the ε-position.

- Purification : Employ recrystallization or ion-exchange chromatography, validated by HPLC or GC-FID (as described for structurally similar compounds in soil matrices) .

- Quality Control : Confirm purity (>98%) via titration or chromatographic methods, referencing standards like those for lysine hydrochloride .

Q. How should researchers ensure the stability of L-hydroxylysine dihydrochloride during storage?

Stability is influenced by:

- Temperature : Store at 10–30°C in airtight containers, avoiding freeze-thaw cycles .

- Humidity : Use desiccants to prevent hydrolysis of the hydrochloride salt .

- Light Sensitivity : Store in amber vials if photodegradation is observed. Regularly validate stability using UV-Vis or HPLC .

Q. What safety protocols are critical when handling L-hydroxylysine dihydrochloride?

Follow OSHA-compliant guidelines:

- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill Management : Neutralize with inert absorbents and dispose via approved waste facilities .

Advanced Research Questions

Q. What analytical techniques are optimal for quantifying L-hydroxylysine dihydrochloride in complex biological matrices?

Advanced quantification requires:

- Derivatization : Use dansyl chloride or FMOC-Cl to enhance detectability in HPLC or LC-MS .

- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (210–254 nm), calibrated against certified reference materials .

- Validation : Assess recovery rates (≥90%) and limit of detection (LOD < 0.1 µg/mL) in spiked samples, as outlined for soil analysis of related compounds .

Q. How can researchers resolve discrepancies in reported biological activity of L-hydroxylysine dihydrochloride across studies?

Contradictions often arise from:

- Purity Variability : Validate batches via COA (Certificate of Analysis) to ensure >99% purity, as emphasized for enzyme inhibitors like Bomedemstat dihydrochloride .

- Assay Conditions : Standardize pH, temperature, and cofactors (e.g., Fe²⁺ for hydroxylation assays) .

- Matrix Effects : Use internal standards (e.g., deuterated analogs) to correct for interference in biological samples .

Q. What experimental designs are effective for studying L-hydroxylysine dihydrochloride’s role in post-translational modifications (PTMs)?

Focus on:

- Enzymatic Assays : Test interactions with lysyl hydroxylases or demethylases (e.g., LSD1) using recombinant enzymes and monitor activity via H3K4/H3K9 methylation changes .

- Mass Spectrometry : Perform bottom-up proteomics to identify hydroxylysine residues in collagen or histones .

- Inhibitor Studies : Compare effects with known PTM modulators (e.g., Bomedemstat) to delineate mechanistic pathways .

Q. How can researchers optimize extraction protocols for L-hydroxylysine dihydrochloride from collagen-rich tissues?

Key steps include:

- Tissue Digestion : Use collagenase (Type I/II) in neutral buffer (pH 7.4) at 37°C for 24 hours .

- Acid Hydrolysis : Treat with 6M HCl at 110°C for 18 hours to release hydroxylysine, followed by neutralization .

- Solid-Phase Extraction (SPE) : Use cation-exchange cartridges to isolate the compound from hydrolyzates .

Q. Methodological Considerations Table

Properties

CAS No. |

172213-74-0 |

|---|---|

Molecular Formula |

C6H16Cl2N2O3 |

Molecular Weight |

235.11 g/mol |

IUPAC Name |

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O3.2ClH/c7-3-4(9)1-2-5(8)6(10)11;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H/t4-,5+;;/m1../s1 |

InChI Key |

WUHHWACUVRCFHE-CIFXRNLBSA-N |

SMILES |

C(CC(C(=O)O)N)C(CN)O.Cl.Cl |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)[C@H](CN)O.Cl.Cl |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.